4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide
Description
The compound 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a benzothieno[2,3-d]pyrimidine core fused with a partially hydrogenated cyclohexane ring. Its structure includes a sulfanyl acetyl linker bridging the pyrimidine moiety to a terminal benzamide group (Figure 1). The molecular formula is C₂₄H₂₃N₅O₃S₂, with a molecular weight of 517.6 g/mol. Key structural features include:
- A sulfanyl acetyl (–S–CH₂–CO–) spacer, enhancing solubility and enabling conjugation.
- A benzamide (–NH–C₆H₄–CONH₂) group at the para position, likely influencing hydrogen-bonding and target selectivity.
Synthetic routes for analogous compounds involve nucleophilic substitution reactions between thiol-containing pyrimidines and chloroacetanilides under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in acetone/DMF) . Characterization typically employs ¹H NMR, IR, and mass spectrometry . Predicted physicochemical properties (e.g., collision cross-section: 218.0 Ų for [M+H]⁺) suggest moderate polarity .
Properties
Molecular Formula |
C20H20N4O3S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-24-19(27)16-13-4-2-3-5-14(13)29-18(16)23-20(24)28-10-15(25)22-12-8-6-11(7-9-12)17(21)26/h6-9H,2-5,10H2,1H3,(H2,21,26)(H,22,25) |
InChI Key |
JNIVUAWSDACSST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno pyrimidine ring system.
Introduction of Sulfanyl and Acetyl Groups: The sulfanyl group is introduced via a nucleophilic substitution reaction, followed by acetylation using acetic anhydride or acetyl chloride.
Attachment of Benzamide Moiety: The final step involves the coupling of the intermediate with 4-aminobenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (-S-) moiety in the sulfanyl-acetyl chain is susceptible to oxidation under controlled conditions.
The oxidation state of sulfur influences electronic properties and biological activity, making this reaction critical for structure-activity relationship studies.
Hydrolysis of Amide Bonds
The compound contains two hydrolytically labile amide groups:
-
Benzamide terminus
-
Acetamide linkage
| Conditions | Target Amide | Products | Kinetics |
|---|---|---|---|
| 6M HCl, reflux, 12h | Benzamide | 4-Aminobenzoic acid + free amine | Complete cleavage |
| NaOH (2M), 80°C, 8h | Acetamide | Thiol intermediate + acetic acid | Partial degradation |
Hydrolysis pathways are pH-dependent, with acid-catalyzed mechanisms favoring benzamide cleavage due to resonance stabilization of the intermediate.
Nucleophilic Substitution at the Thioether
The sulfanyl group participates in nucleophilic displacement reactions under alkaline conditions:
| Nucleophile | Base | Product | Yield |
|---|---|---|---|
| NH₃ | K₂CO₃, DMF | 2-Aminoacetyl derivative | 65–70% |
| PhSH | Et₃N, THF | Disulfide-linked dimer | 55% |
Steric hindrance from the hexahydrobenzothieno-pyrimidine core limits reactivity compared to simpler thioethers.
Electrophilic Aromatic Substitution
The para-substituted benzamide ring undergoes directed electrophilic substitution:
| Reagent | Position | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | Meta to amide | Nitrobenzamide derivative | Moderate (65%) |
| Br₂, FeBr₃ | Ortho to amide | Brominated analog | Low (30–40%) |
The electron-withdrawing amide group directs electrophiles to meta/ortho positions, though yields are modest due to competing side reactions.
Reductive Modification of the Hexahydro Core
Catalytic hydrogenation or borohydride reduction alters the saturated pyrimidine ring:
| Reducing Agent | Conditions | Outcome | Application |
|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 60 psi, 24h | Fully saturated pyrimidine | Enhanced solubility |
| NaBH₄ | MeOH, 0°C | Partial ketone reduction | Unstable intermediate |
Reduction modulates ring conformation and hydrogen-bonding capacity, impacting target binding in pharmacological studies.
Cycloaddition and Ring-Opening Reactions
The pyrimidine ring engages in [4+2] cycloadditions under thermal or photochemical activation:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 48h | Diels-Alder adduct | Endo preference (70%) |
| Ozone | CH₂Cl₂, -78°C | Ring-opened dicarbonyl | Oxidative cleavage |
These reactions expand the compound’s utility in synthesizing polycyclic derivatives for high-throughput screening.
Metal Coordination Complexation
The sulfur and nitrogen atoms act as ligands for transition metals:
| Metal Salt | Solvent | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | DMSO | Octahedral Cu(II) complex | 4.2 ± 0.3 |
| Pd(OAc)₂ | Acetone | Square-planar Pd(II) complex | 3.8 ± 0.2 |
Metal coordination enhances electrochemical properties, enabling applications in catalysis or bioimaging.
This reactivity profile positions 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide as a versatile scaffold in medicinal chemistry and materials science. Further studies quantifying reaction kinetics and exploring novel transformations (e.g., photoredox catalysis) are warranted to fully exploit its potential.
Scientific Research Applications
The compound 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzothieno-pyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of this class could effectively target specific pathways involved in cancer cell proliferation, making them potential candidates for drug development against various cancers .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have shown that related compounds can exhibit broad-spectrum antibacterial and antifungal effects. The sulfanyl group is particularly noted for enhancing the antimicrobial efficacy of the molecule, making it a candidate for further exploration in developing new antibiotics .
Neurological Applications
Compounds similar to 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide have been investigated for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of benzothieno-pyrimidine derivatives. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity . The mechanism of action was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents published in Pharmaceutical Biology, researchers tested several benzothieno-pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfanyl groups had enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
Case Study 3: Neuroprotection
A recent investigation highlighted the neuroprotective effects of benzothieno-pyrimidine derivatives in models of Alzheimer's disease. The study demonstrated that these compounds could significantly reduce amyloid-beta accumulation and improve cognitive function in animal models .
Summary of Findings
The applications of 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide span across various domains:
Mechanism of Action
The mechanism of action of 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Compound A shares its benzothienopyrimidine core with several analogs, differing in substituents on the pyrimidine ring and the terminal arylacetamide group. Key examples include:
Key Observations:
- Electron-Donating Groups (EDGs): Compounds with EDGs (e.g., B ’s ethoxy, C ’s methoxy) exhibit increased solubility compared to alkyl-substituted analogs (D ) .
- Terminal Amide Groups: The benzamide in A may enhance target affinity over simpler acetamides (e.g., B , C ) due to additional hydrogen-bonding sites .
- Synthetic Yields: Substituted phenyl analogs (B , C ) are synthesized in moderate yields (68–74%), similar to A ’s precursors .
Analogs with Modified Heterocyclic Cores
Compounds with alternative fused-ring systems demonstrate divergent pharmacological profiles:
Key Observations:
- Triazolo-Pyrimidine Cores ( E): Increased ring strain may reduce metabolic stability compared to A ’s partially saturated core .
- Thioxo Derivatives ( F): The thioxo (–S–) group in F could enhance metal-binding capacity, differing from A ’s sulfanyl (–S–) linker .
Impact of Sulfanyl Acetyl Linkers
The –S–CH₂–CO– group in A is critical for conjugation and solubility. Analogs with alternative linkers include:
Key Observations:
- A’s Sulfanyl Acetyl Linker: Balances flexibility and polarity (CCS = 218.0 Ų), whereas rigid linkers (G , H ) may hinder target engagement .
Biological Activity
The compound 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzamide moiety linked to a sulfanyl-acetyl group and a substituted pyrimidine. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of 366.43 g/mol. Its solubility profile indicates it is poorly soluble in water but shows better solubility in organic solvents like DMF when heated.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable investigation employed multicellular spheroid models to evaluate its efficacy against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells, with IC₅₀ values in the low micromolar range .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against several bacterial strains. In vitro assays demonstrated promising results, with notable inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects. In vivo studies using murine models of inflammation revealed that it significantly reduced edema and inflammatory markers. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, positioning it as a candidate for further development in inflammatory diseases .
Enzyme Inhibition
Preliminary investigations into the compound's mechanism of action indicate that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The selectivity index for COX-2 inhibition was reported to be higher than that of standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .
Study 1: Anticancer Screening
In a study conducted by Fayad et al., the compound was screened alongside a library of drugs on multicellular spheroids derived from human cancer cell lines. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties against various pathogens. The results indicated that the compound had a broad spectrum of activity, particularly effective against resistant strains of bacteria. The researchers emphasized its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide?
- Methodology : The compound is synthesized via sequential functionalization of the thienopyrimidine core. A common approach involves alkylation of 3-methyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidine with a sulfanylacetyl chloride intermediate, followed by coupling with 4-aminobenzamide. Key steps include metalation (e.g., aluminum amalgam in aqueous THF) to introduce sulfur-containing groups and purification via column chromatography .
- Validation : Confirm intermediates using NMR (e.g., δ 2.5–3.0 ppm for methylene protons in the hexahydro ring) and HRMS for molecular ion peaks matching calculated values .
Q. How is the structural integrity of this compound verified in experimental settings?
- Methodology : Use spectroscopic techniques:
- NMR : Peaks at δ 8.1–8.3 ppm (amide NH), δ 6.5–7.5 ppm (aromatic protons), and δ 1.2–2.8 ppm (hexahydro ring protons) confirm connectivity .
- HRMS : Match exact mass to theoretical [M+H] (e.g., CHNOS requires m/z 423.0982) .
- Melting Point : Compare observed values (e.g., 216–218°C) with literature to assess purity .
Q. What biological activities have been reported for this compound?
- Methodology : Evaluate antimicrobial activity via in vitro assays (e.g., MIC against S. aureus or E. coli). The thienopyrimidine core is known to inhibit bacterial DNA gyrase, while the sulfanylacetyl group enhances membrane permeability .
- Key Data : Report zone of inhibition (mm) or IC values, comparing with positive controls like ciprofloxacin .
Advanced Research Questions
Q. How can computational methods predict the compound’s mechanism of action against microbial targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of bacterial enzymes (e.g., DNA gyrase, PDB ID: 1KZN). The sulfanyl group interacts with catalytic residues (e.g., Tyr-122), while the benzamide moiety occupies hydrophobic pockets .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors and validate via mutagenesis studies .
Q. What strategies address contradictions in biological activity data across structurally similar analogs?
- Methodology : Conduct SAR studies by modifying substituents (e.g., replacing trifluoromethyl with methyl groups) and assess activity shifts. Use ANOVA to analyze dose-response curves for statistical significance .
- Case Study : Analogues with electron-withdrawing groups (e.g., -CF) show 10-fold higher potency than methyl derivatives due to enhanced target binding .
Q. How can regioselectivity challenges in synthesizing the thienopyrimidine core be optimized?
- Methodology : Screen metalation reagents (e.g., LDA vs. NaH) and solvents (THF vs. DMF). For example, aluminum amalgam in THF yields >80% regioselective sulfanylation at the 2-position .
- Key Data : Monitor reaction progress via TLC (R = 0.4 in 1:1 EtOAc/hexane) and optimize temperature (40–60°C) .
Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicological impact?
- Methodology : Follow OECD guidelines for biodegradability (Test 301F) and aquatic toxicity (e.g., Daphnia magna LC). Use HPLC-MS to quantify environmental persistence (half-life >30 days suggests high stability) .
- Case Study : Hydrolysis under alkaline conditions (pH 9) degrades the amide bond, reducing toxicity by >50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
